molecular formula C20H26N6O3 B2695352 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide CAS No. 440332-16-1

1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide

Cat. No. B2695352
CAS RN: 440332-16-1
M. Wt: 398.467
InChI Key: FPXLAXVFEJKIJR-UHFFFAOYSA-N
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Description

The compound “1’-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4’-bipiperidine]-4’-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a type of heterocyclic compound . Compounds containing a triazole ring are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of secondary amides and hydrazides . A new series of similar compounds was designed, synthesized, and screened as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The triazole ring, in particular, is a significant feature of this molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the variety of functional groups present. For instance, the triazole ring can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Given the presence of the triazole ring and other functional groups, it’s likely to have interesting chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

This compound is part of a broader category of molecules that have been extensively studied for their potential biological activities and applications in medicinal chemistry. Research has shown the synthesis and investigation of similar compounds, focusing on their antiviral, antimicrobial, and anticancer properties.

  • Antiviral and Antimicrobial Properties : Compounds related to 1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide have been synthesized and evaluated for their antiviral and antimicrobial activities. For instance, thiazole C-nucleosides and derivatives have demonstrated in vitro activity against herpes virus, parainfluenza virus, and rhinovirus, along with potential as inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977). Similarly, microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed good to moderate antimicrobial activity against various test microorganisms (Başoğlu et al., 2013).

  • Anticancer Activities : Novel 2,4-diamino-1,3,5-triazine derivatives have been synthesized and showed promising in vitro antitumor activity, particularly against melanoma cell lines. This suggests a potential for compounds within this structural family to serve as leads for anticancer drug development (Sa̧czewski et al., 2006).

Chemical Synthesis and Characterization

  • The chemical synthesis routes for compounds containing the 1,2,3-triazine core have been explored to produce a variety of derivatives with potential biological activities. Techniques such as microwave-assisted synthesis and reactions involving carboxamides and amines have been applied to generate these compounds efficiently (Kunishima et al., 2001).

  • Research into the synthesis of dendrimeric melamine-cored complexes capped with salen/saloph metal centers has also been conducted. These studies offer insights into the structural versatility and potential applications of triazine-based compounds in materials science and catalysis (Uysal & Koç, 2010).

properties

IUPAC Name

1-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c21-19(29)20(25-10-4-1-5-11-25)8-12-24(13-9-20)17(27)14-26-18(28)15-6-2-3-7-16(15)22-23-26/h2-3,6-7H,1,4-5,8-14H2,(H2,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXLAXVFEJKIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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